

# HLA-B\*5701 Screening: A Validated Predictor for Abacavir Hypersensitivity

Author: BenchChem Technical Support Team. Date: December 2025



A comprehensive guide for researchers and drug development professionals on the validation and application of HLA-B\*5701 testing to prevent abacavir-induced hypersensitivity reactions.

The human leukocyte antigen (HLA) allele, HLA-B5701, has been robustly validated as a strong predictor of hypersensitivity reaction (HSR) to the antiretroviral drug abacavir. Prospective screening for this genetic marker has become the standard of care before initiating abacavir-containing regimens, significantly reducing the incidence of this potentially lifethreatening adverse drug reaction.[1][2][3] This guide provides a comparative overview of the evidence supporting HLA-B5701 screening, details of the experimental protocols used in its validation, and a discussion of its place in clinical practice.

# Comparative Efficacy of HLA-B\*5701 Screening

The clinical utility of prospective HLA-B\*5701 screening was definitively established by the landmark PREDICT-1 and SHAPE clinical trials. These studies provided compelling evidence of the test's high negative predictive value, effectively eliminating immunologically confirmed abacavir HSR in screened populations.

#### **PREDICT-1 Trial: Prospective Validation**

The PREDICT-1 study was a large, randomized, double-blind clinical trial that provided definitive evidence for the clinical utility of prospective HLA-B5701 screening.[4][5][6] The study enrolled 1,956 HIV-1 infected, abacavir-naive patients from 19 countries.[1] Patients were





randomized to either undergo prospective HLA-B5701 screening before starting abacavir (screening group) or receive standard of care without prior screening (control group).[1]

| Outcome                                             | HLA-B*5701<br>Screening Group | Control Group | p-value |
|-----------------------------------------------------|-------------------------------|---------------|---------|
| Number of Patients                                  | 803                           | 847           |         |
| Clinically Suspected<br>HSR                         | 27 (3.4%)                     | 66 (7.8%)     | <0.001  |
| Immunologically Confirmed HSR (Patch Test Positive) | 0 (0%)                        | 23 (2.7%)     | <0.001  |

Data from the PREDICT-1 Study.[1]

The results demonstrated that prospective screening for HLA-B\*5701 eliminated the incidence of immunologically confirmed abacavir HSR.[1] The negative predictive value of the screening was 100%, while the positive predictive value was 47.9%.[1]

### SHAPE Study: Validation in Diverse Populations

The SHAPE (Study of Hypersensitivity to Abacavir and Pharmacogenetic Evaluation) was a retrospective case-control study designed to estimate the sensitivity and specificity of the HLA-B5701 allele in white and black populations in the United States.[7][8] This study was crucial in confirming the broad applicability of HLA-B5701 screening across different ethnic groups.[8]

| Population | Sensitivity of HLA-B*5701 for<br>Immunologically Confirmed HSR |
|------------|----------------------------------------------------------------|
| White      | 100%                                                           |
| Black      | 100%                                                           |

Data from the SHAPE Study.[7][9]



The SHAPE study confirmed that the sensitivity of HLA-B\*5701 for immunologically-confirmed abacavir HSR was 100% in both white and black patients, supporting the generalizability of screening.[8][9]

## **Experimental Protocols**

The validation of HLA-B5701 as a predictive marker relied on two key experimental procedures: HLA-B5701 genotyping and abacavir skin patch testing for immunological confirmation of HSR.

## **HLA-B\*5701 Genotyping**

The primary method for identifying the HLA-B\*5701 allele is through DNA-based genotyping.

#### Methodology:

- Sample Collection: A whole blood or saliva sample is collected from the patient.[10][11]
- DNA Extraction: Genomic DNA is extracted from the collected sample.
- Genotyping: The most common techniques used for HLA-B\*5701 genotyping are:
  - Polymerase Chain Reaction (PCR) with Sequence-Specific Primers (SSP): This method uses primers that are specific to the HLA-B\*5701 allele. Amplification of the target sequence indicates a positive result.[12]
  - Real-Time PCR: This technique allows for the detection and quantification of the PCR product in real-time, providing a rapid and sensitive method for genotyping.[12]
  - Sequence-Based Typing (SBT): This method involves sequencing the HLA-B gene to identify the specific allele. It is considered a high-resolution method.

Alternative Screening Approach: A study has described a complementary approach using flow cytometry with an HLA-B17 specific monoclonal antibody as a pre-screening assay to reduce the number of samples requiring genetic testing.[1]

## **Abacavir Skin Patch Testing**



Epicutaneous patch testing with abacavir was used as a research tool in the PREDICT-1 and SHAPE studies to immunologically confirm the clinical diagnosis of HSR.[7][13] It is not recommended for routine clinical use to predict HSR before starting abacavir.[9]

#### Methodology:

- Patient Selection: Patch testing is performed on patients who have previously experienced a suspected HSR to abacavir and have discontinued the drug for at least 6 weeks.[13]
- Patch Application: Small amounts of abacavir (e.g., 1% and 10% in petrolatum) and a control (petrolatum only) are applied to the skin on the patient's back under adhesive patches.[11]
   [14]
- Incubation: The patches are left in place for 48 hours.[15] During this time, the patient should avoid getting their back wet.[15][16]
- Reading: The patches are removed after 48 hours, and the skin is examined for any reaction (e.g., redness, swelling, papules). A final reading is typically performed 24 to 48 hours after patch removal.[11]
- Interpretation: A positive reaction at the site of abacavir application, with no reaction at the control site, is indicative of an immunologically mediated hypersensitivity.

## Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed mechanism of abacavir hypersensitivity and the clinical workflow for HLA-B\*5701 screening.



#### Proposed Mechanism of Abacavir Hypersensitivity





Click to download full resolution via product page

Caption: Proposed mechanism of abacavir hypersensitivity.





Click to download full resolution via product page

Caption: Clinical workflow for HLA-B\*5701 screening.

# **Comparison with Other Alternatives**

Currently, there are no validated alternative predictive markers for abacavir HSR that offer the same level of sensitivity and negative predictive value as HLA-B5701 screening. While some studies have explored other genetic markers, none have demonstrated sufficient clinical utility to replace HLA-B5701 testing.[7] Therefore, HLA-B\*5701 genotyping remains the sole recommended predictive test before the initiation of abacavir therapy.

In the absence of a positive HLA-B\*5701 test, the primary alternative is the use of other nucleoside/nucleotide reverse transcriptase inhibitors (NRTIs) that are not associated with this specific hypersensitivity reaction, such as tenofovir or emtricitabine.[3] The choice of an



alternative regimen depends on various factors, including the patient's overall health, comorbidities, and potential drug-drug interactions.

#### Conclusion

The validation of HLA-B5701 as a predictor of abacavir hypersensitivity represents a landmark achievement in pharmacogenomics. The robust evidence from the PREDICT-1 and SHAPE trials has firmly established prospective screening as a critical tool for preventing this serious adverse drug reaction. The high negative predictive value of the test allows clinicians to confidently prescribe abacavir to HLA-B5701-negative individuals, while avoiding its use in those at high risk. For researchers and drug development professionals, the successful implementation of HLA-B\*5701 screening serves as a powerful example of how genetic information can be used to personalize medicine and improve patient safety.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. lirias.kuleuven.be [lirias.kuleuven.be]
- 2. Abacavir Pharmacogenetics From Initial Reports to Standard of Care PMC [pmc.ncbi.nlm.nih.gov]
- 3. HIV and AIDS StatPearls NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Research Portal [researchportal.murdoch.edu.au]
- 5. Randomized Trials Results Back Gene Screening for Abacavir Reaction: PREDICT 1 and SHAPE Studies [natap.org]
- 6. [Prospective validation of a pharmacogenetic test: the PREDICT-1 study] PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. viivexchange.com [viivexchange.com]
- 8. ABC107442 (SHAPE) Study of Hypersensitivity to Abacavir and Pharmacogenetic Evaluation [natap.org]
- 9. assets.hpra.ie [assets.hpra.ie]



- 10. HLA-B\*5701 testing to predict abacavir hypersensitivity PMC [pmc.ncbi.nlm.nih.gov]
- 11. HLA-B\*57:01 Testing StatPearls NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Genetic Screening Test for Abacavir Hypersensitivity -- PREDICT-1: Description of a Novel Randomised Prospective Study Design to Determine the Clinical Utility of Prognostic Screening for HLA-B\*5701 [natap.org]
- 14. Use of patch testing for the diagnosis of abacavir-related hypersensitivity reaction in HIV patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. stanfordhealthcare.org [stanfordhealthcare.org]
- 16. doctorkatta.com [doctorkatta.com]
- To cite this document: BenchChem. [HLA-B\*5701 Screening: A Validated Predictor for Abacavir Hypersensitivity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1140320#validation-of-hla-b-5701-as-a-predictor-of-abacavir-hypersensitivity]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com



